Bevenopran's molecular structure can be represented by its IUPAC name: 5-[2-methoxy-4-({[2-(oxan-4-yl)ethyl]amino}methyl)phenoxy]pyrazine-2-carboxamide. Its structure features:
Bevenopran participates in several chemical reactions primarily related to its pharmacological activity:
Bevenopran functions by selectively antagonizing μ-opioid receptors located in peripheral tissues, particularly within the gastrointestinal system. This action counteracts the constipating effects typically induced by opioid medications.
Bevenopran was primarily investigated for its potential to treat opioid-induced constipation. Clinical trials aimed to evaluate its efficacy and safety profile in patients experiencing this condition due to opioid therapy.
Though development has ceased, Bevenopran remains a subject of interest in pharmacological research concerning:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3